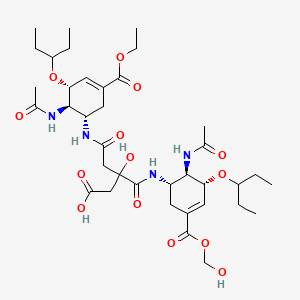
3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic Acid (Oseltamivir Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, hydroxymethoxycarbonyl, ethoxycarbonyl, and pentan-3-yloxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexene ring, introduction of the acetamido groups, and subsequent functionalization with hydroxymethoxycarbonyl and ethoxycarbonyl groups. Typical reaction conditions may involve the use of protecting groups, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester or amide bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while hydrolysis of ester bonds would produce carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclohexene derivatives with acetamido and carbonyl functional groups. Examples could be:
- 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
- 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C37H58N4O14 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-[[(1S,5R,6R)-6-acetamido-3-(hydroxymethoxycarbonyl)-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N4O14/c1-8-24(9-2)54-28-15-22(34(48)52-12-5)13-26(32(28)38-20(6)43)40-30(45)17-37(51,18-31(46)47)36(50)41-27-14-23(35(49)53-19-42)16-29(33(27)39-21(7)44)55-25(10-3)11-4/h15-16,24-29,32-33,42,51H,8-14,17-19H2,1-7H3,(H,38,43)(H,39,44)(H,40,45)(H,41,50)(H,46,47)/t26-,27-,28+,29+,32+,33+,37?/m0/s1 |
InChI Key |
GAUVLLFPXWIARJ-MVVZEJKBSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)N[C@H]2CC(=C[C@H]([C@@H]2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)NC2CC(=CC(C2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















